

# Comparative Efficacy of Fenfluramine and Stiripentol in Epilepsy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of two prominent antiepileptic drugs, fenfluramine and stiripentol, primarily for the treatment of seizures associated with Dravet syndrome and other developmental and epileptic encephalopathies. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by clinical trial data and detailed experimental methodologies.

## **Quantitative Efficacy and Safety Data**

The following tables summarize the key efficacy and safety data from pivotal clinical trials of fenfluramine and stiripentol in patients with Dravet syndrome and Lennox-Gastaut syndrome.

Table 1: Efficacy of Fenfluramine and Stiripentol in Dravet Syndrome



| Efficacy Outcome                                                         | Fenfluramine (0.7<br>mg/kg/day)                                                                                                                      | Stiripentol (50<br>mg/kg/day)        | Placebo             |
|--------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------|---------------------|
| Median Reduction in<br>Monthly Convulsive<br>Seizure Frequency<br>(MCSF) | 62.3% - 74.9% greater reduction than placebo[1][2]                                                                                                   | 62% - 74% reduction from baseline[3] | -                   |
| ≥50% Responder<br>Rate (MCSF)                                            | 68% - 72.9%[1][2]                                                                                                                                    | 67% - 72%[3]                         | 5% - 12%[1][3]      |
| ≥75% Responder<br>Rate (MCSF)                                            | 50%[4]                                                                                                                                               | 56%[3]                               | 2% - 3%[3][4]       |
| Seizure-Free Rate<br>(Convulsive Seizures)                               | A network meta-<br>analysis found<br>stiripentol to be<br>statistically superior to<br>fenfluramine in<br>achieving seizure-free<br>intervals.[5][6] | 38% (GTCS free)[3]                   | 0%[3]               |
| Median Longest<br>Seizure-Free Interval                                  | 30 days[2]                                                                                                                                           | 32 days (GTCS)[3]                    | 8.5 - 10 days[2][3] |

Table 2: Efficacy of Fenfluramine in Lennox-Gastaut Syndrome

| Efficacy Outcome                                        | Fenfluramine (0.7<br>mg/kg/day) | Placebo             |
|---------------------------------------------------------|---------------------------------|---------------------|
| Median Percentage Reduction in Drop Seizure Frequency   | 26.5%[7][8]                     | 7.6%[7][8]          |
| ≥50% Responder Rate (Drop<br>Seizures)                  | 25%[7][8]                       | 10%[7][8]           |
| Reduction in Generalized Tonic-Clonic Seizure Frequency | 45.7%[7][8]                     | 3.7% increase[7][8] |



Note: Robust, large-scale, placebo-controlled trial data for stiripentol in Lennox-Gastaut syndrome is limited. Some smaller studies and real-world evidence suggest potential efficacy, with one study reporting a ≥50% seizure reduction in 58.8% of non-Dravet patients, including some with LGS.[9][10]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in Dravet Syndrome Trials

| Adverse Event    | Fenfluramine (≥10%<br>incidence)                 | Stiripentol (most frequent)                  |
|------------------|--------------------------------------------------|----------------------------------------------|
| Neurological     | Somnolence, fatigue, lethargy, seizure[2][4][11] | Somnolence[3][12]                            |
| Gastrointestinal | Decreased appetite, diarrhea, vomiting[2][4][11] | Anorexia, nausea, vomiting, constipation[10] |
| Metabolic        | Weight loss, decreased blood glucose[2][4]       | Weight decrease[3]                           |
| Other            | Pyrexia (fever),<br>nasopharyngitis[2][4]        | -                                            |

A network meta-analysis suggested that while there were no significant differences in serious adverse events, the risk of discontinuation due to adverse events was lower for stiripentol, though the trials were of shorter duration.[5][6] Another indirect comparison suggested fenfluramine may be safer in terms of less frequent serious TEAEs.[13]

## **Experimental Protocols**

Below are generalized methodologies for the pivotal clinical trials of fenfluramine and stiripentol in Dravet syndrome. For specific details, referring to the original publications is recommended.

# Fenfluramine Pivotal Trials (e.g., NCT02682927, NCT02826863)

• Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.[1][2][14]



### • Patient Population:

- Inclusion Criteria: Patients aged 2 to 18 years with a confirmed diagnosis of Dravet syndrome and poorly controlled convulsive seizures (e.g., ≥6 convulsive seizures during a 6-week baseline period) on a stable antiepileptic drug regimen.[2][15]
- Exclusion Criteria: Concomitant use of stiripentol in some trials, history of cardiovascular disease, or use of certain medications that could interact with fenfluramine.[2][14]

#### Intervention:

- Following a 6-week baseline observation period to establish seizure frequency, patients were randomized to receive fenfluramine (e.g., 0.2 mg/kg/day or 0.7 mg/kg/day, with a maximum dose of 26 mg/day) or placebo as an add-on therapy.[1][2]
- A titration period of 2-3 weeks was followed by a maintenance period of 12 weeks.[1][2]
   [15]
- Primary Endpoint: The primary efficacy measure was the percentage change in mean monthly convulsive seizure frequency (MCSF) from baseline compared between the active treatment and placebo groups.[1][15]
- Seizure Documentation: Caregivers recorded seizures in a daily electronic diary.[15]

# Stiripentol Pivotal Trials (STICLO France and STICLO Italy)

- Study Design: Two randomized, double-blind, placebo-controlled Phase 3 trials with identical protocols.[16]
- Patient Population:
  - Inclusion Criteria: Patients with Dravet syndrome (initially referred to as severe myoclonic epilepsy in infancy) who had at least four generalized clonic or tonic-clonic seizures per month despite treatment with valproate and clobazam.[3][16]
- Intervention:



- After a one-month baseline period, eligible patients were randomized to receive either stiripentol (50 mg/kg/day) or placebo, added to their existing regimen of valproic acid and clobazam, for a two-month double-blind period.[3][16]
- The dose of concomitant clobazam and valproate could be adjusted to manage adverse effects.[3][17]
- Primary Endpoint: The primary outcome was the responder rate, defined as the proportion of patients with a ≥50% reduction in the frequency of generalized clonic or tonic-clonic seizures.[3]
- Follow-up: Patients could enter a 30-day open-label extension period after the double-blind phase.[16]

# **Mechanisms of Action and Signaling Pathways Fenfluramine**

Fenfluramine's anticonvulsant effect is believed to be multifactorial, primarily involving serotonergic pathways and sigma-1 receptor modulation. It increases extracellular serotonin levels and acts as an agonist at several serotonin receptors, including 5-HT1D and 5-HT2C, which are implicated in its antiseizure activity.[18] Additionally, fenfluramine is a positive modulator of the sigma-1 receptor.[19]



Click to download full resolution via product page

Fenfluramine's dual mechanism of action.

## **Stiripentol**



Stiripentol's primary mechanism is the potentiation of GABAergic neurotransmission. It acts as a positive allosteric modulator of GABA-A receptors, particularly those containing  $\alpha 3$  and  $\delta$  subunits, thereby enhancing inhibitory signaling in the brain.[7][20] Stiripentol also inhibits the activity of several cytochrome P450 enzymes, which slows the metabolism of other antiseizure medications like clobazam, leading to increased plasma concentrations and potentiating their effects.[21][22]



Click to download full resolution via product page

Stiripentol's direct and indirect mechanisms.

## **Experimental Workflow**

The following diagram illustrates a generalized workflow for the pivotal, placebo-controlled clinical trials of both fenfluramine and stiripentol.





Click to download full resolution via product page

Generalized clinical trial workflow.



### Conclusion

Both fenfluramine and stiripentol have demonstrated significant efficacy in reducing convulsive seizure frequency in patients with Dravet syndrome. A network meta-analysis suggests comparable efficacy between the two for achieving ≥50% and ≥75% seizure reduction, though stiripentol may be superior for achieving complete seizure freedom.[5][6] Fenfluramine has also shown efficacy in reducing drop seizures in patients with Lennox-Gastaut syndrome.[7][8] The mechanisms of action are distinct, with fenfluramine primarily targeting serotonergic and sigma-1 pathways, while stiripentol enhances GABAergic inhibition and potentiates other antiepileptic drugs through CYP450 inhibition. Both drugs have manageable side effect profiles, with decreased appetite and somnolence being common to both. The absence of direct head-to-head comparative trials necessitates reliance on indirect comparisons and network meta-analyses. Future research should aim to directly compare these two agents to better delineate their respective roles in the management of developmental and epileptic encephalopathies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scholars.northwestern.edu [scholars.northwestern.edu]
- 2. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods -PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis PubMed

## Validation & Comparative





[pubmed.ncbi.nlm.nih.gov]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Efficacy and Safety of Fenfluramine for the Treatment of Seizures Associated With Lennox-Gastaut Syndrome: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. review of stiripentol use in lennox gastaut syndrome [aesnet.org]
- 11. neurologylive.com [neurologylive.com]
- 12. Safety and effectiveness of stiripentol in patients with Dravet syndrome: A prospective, 3-year, postmarketing surveillance study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative short-term efficacy and safety of add-on anti-seizure medications in Dravet syndrome: An indirect treatment comparison PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. researchgate.net [researchgate.net]
- 16. diacomit.com [diacomit.com]
- 17. RESULTS Stiripentol (Diacomit) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Efficacy and tolerability of add-on stiripentol in real-world clinical practice: An observational study in Dravet syndrome and non-Dravet developmental and epileptic encephalopathies PMC [pmc.ncbi.nlm.nih.gov]
- 19. neurology.org [neurology.org]
- 20. ADDITIONAL EFFICACY AND SAFETY EVIDENCE FOR STIRIPENTOL IN THE TREATMENT OF DRAVET SYNDROME - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Fenfluramine Safe and Effective for Treatment of Seizures in Lennox-Gastaut Syndrome
   Practical Neurology [practicalneurology.com]
- 22. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- To cite this document: BenchChem. [Comparative Efficacy of Fenfluramine and Stiripentol in Epilepsy: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672511#comparative-efficacy-of-fenfluramine-and-stiripentol-in-epilepsy]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com